Thiuram disulfide

CAS No.: 504-90-5

Cat. No.: VC8367165

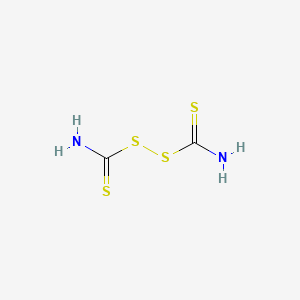

Molecular Formula: C2H4N2S4

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 504-90-5 |

|---|---|

| Molecular Formula | C2H4N2S4 |

| Molecular Weight | 184.3 g/mol |

| IUPAC Name | carbamothioylsulfanyl carbamodithioate |

| Standard InChI | InChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |

| Standard InChI Key | CSNJTIWCTNEOSW-UHFFFAOYSA-N |

| SMILES | C(=S)(N)SSC(=S)N |

| Canonical SMILES | C(=S)(N)SSC(=S)N |

Introduction

Chemical Structure and Nomenclature

Thiuram disulfides are organosulfur compounds defined by the general structure R₂NC(S)S–S(S)CNR₂, where R represents alkyl or aryl groups. The prototypical example, tetramethylthiuram disulfide (TMTD), has the molecular formula C₆H₁₂N₂S₄ and a molecular weight of 240.43 g/mol . Its IUPAC name—bis(dimethylthiocarbamoyl) disulfide—reflects the two dimethylthiocarbamoyl groups linked by a disulfide bridge . Industrially, TMTD is marketed under names such as Thiram, Arasan, and Accelerator T, emphasizing its dual roles as a fungicide and rubber vulcanization agent .

Physicochemical Properties

Thermal and Solubility Characteristics

TMTD exists as colorless to pale yellow crystals with a density of 1.43 g/cm³ and a melting point of 156–158°C . Its vapor pressure of 8 × 10⁻⁶ mmHg at 20°C indicates low volatility, while a refractive index of 1.5500 aligns with its polarizable sulfur-rich structure . Solubility data reveal broad compatibility with organic solvents:

This limited aqueous solubility underpins its persistence in soil and biological systems, necessitating careful environmental monitoring.

Spectral and Reactivity Profiles

Infrared spectroscopy of TMTD shows strong absorption bands at 1,450–1,380 cm⁻¹ (C–N stretch) and 1,010–950 cm⁻¹ (S–S vibration) . Nuclear magnetic resonance (¹H NMR) spectra in CDCl₃ exhibit singlets at δ 3.45 ppm for the methyl protons adjacent to nitrogen, confirming the symmetrical dimethyl substitution . The disulfide bond (S–S) undergoes homolytic cleavage under UV light, generating thiyl radicals that participate in vulcanization and oxidative stress pathways .

Synthesis and Industrial Production

Conventional Synthesis Routes

TMTD is synthesized via oxidation of sodium dimethyldithiocarbamate, typically using hydrogen peroxide or iodine:

-

Dithiocarbamate Formation:

-

Oxidative Coupling:

Microreactor-based continuous processes achieve yields exceeding 89% by optimizing liquid hourly space velocity (LHSV = 42.4 h⁻¹) and temperature (25°C) .

Advanced Methodologies

Recent innovations include:

-

One-Pot Regioselective Synthesis: Combining TMTD with trans-[PtBr₂(CN)₄]²⁻ enables sequential disulfide bond formation in peptides, achieving >95% purity for cyclic disulfide-containing compounds .

-

Photocatalytic Pathways: Visible light irradiation with Rose Bengal sensitizer facilitates S–S bond cleavage, yielding tetramethylthiourea and sulfur dioxide as primary photoproducts .

Industrial and Pharmaceutical Applications

Rubber Vulcanization

As a "super accelerator," TMTD reduces vulcanization time by 40–60% compared to thiazole accelerators. It operates via a radical mechanism:

The generated radicals crosslink polyisoprene chains, enhancing tensile strength and elasticity .

Agricultural Fungicides

TMTD’s broad-spectrum fungicidal activity stems from its disruption of fungal cellular redox balance. Key applications include:

-

Seed Treatment: 500 g of 50% wettable powder per ton prevents Pythium-induced damping-off in cereals .

-

Foliar Spray: 0.2% aqueous suspensions control Botrytis cinerea in vineyards and Monilinia spp. in stone fruits .

Pharmaceutical Relevance

-

Antabuse® (Disulfiram): A TMTD analog used in alcohol aversion therapy by inhibiting aldehyde dehydrogenase .

-

Peptide Synthesis: TMTD-mediated disulfide bond formation achieves regioselective cyclization of oxytocin analogs under aqueous conditions .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

-

Rodent LD₅₀: 560 mg/kg (oral, rat); 1,250 mg/kg (oral, mouse) .

-

Human Exposure: Occupational contact dermatitis (4.7% prevalence in rubber workers) and hepatotoxicity at >5 mg/m³ airborne concentrations .

Degradation Pathways

Photolysis generates carbon disulfide (CS₂) and dimethylamine, while soil metabolism yields dimethylurea and elemental sulfur . Hydrolysis under acidic conditions produces COS and H₂S, complicating residue analysis .

Recent Research Frontiers

Peptide Engineering

TMTD enables one-pot synthesis of peptides with multiple disulfide bonds, critical for stabilizing therapeutic proteins like insulin analogs . The combination with platinum complexes allows orthogonal cysteine pairing, achieving >90% yields in model peptides .

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball mills reduces waste by 78% compared to traditional methods . Catalytic systems employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) achieve turnover numbers (TON) of 1,200 for dithiocarbamate oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume